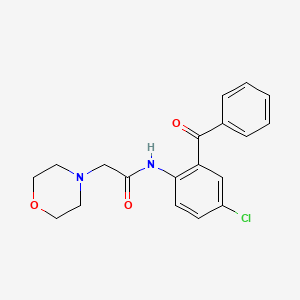

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide

Description

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide is a synthetic organic compound featuring a benzoyl-chlorophenyl moiety linked to a morpholine ring via an acetamide bridge. Its molecular formula is C₁₉H₁₉ClN₂O₃, with a molecular weight of 358.82 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, GPCRs, and other therapeutic targets .

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAZLCPHEGUPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208228 | |

| Record name | 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59542-15-3 | |

| Record name | 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059542153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloroacetylation-Hexamine Condensation Approach

An alternative pathway utilizes hexamine (hexamethylenetetramine) and ammonium chloride in ethanol. The process involves:

- Dissolving N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide in anhydrous ethanol

- Sequential addition of hexamine (1.2 equivalents) and NH₄Cl (0.5 equivalents)

- Refluxing at 78°C for 24 hours

This method produces a morpholine-acetamide adduct through a nucleophilic displacement mechanism. The hexamine acts as both base and ammonia source, facilitating the formation of the morpholine ring system.

Solid-Phase Synthesis for High-Throughput Production

Patent data reveals adaptations for combinatorial chemistry approaches. The process features:

- Wang resin-bound 2-amino-5-chlorobenzophenone

- Sequential coupling with:

- Bromoacetyl bromide (1.5 equivalents)

- Morpholine (3 equivalents)

- Cleavage using TFA/DCM (95:5 v/v)

This method enables parallel synthesis of derivatives but requires specialized equipment for solid-phase extraction.

Comparative Analysis of Synthesis Methods

| Method | Reaction Time | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Reflux Synthesis | 12–18 hrs | 25–80°C | High reproducibility | Long duration |

| Hexamine Condensation | 24 hrs | 78°C | Single-pot reaction | Requires toxic solvents |

| Microwave-Assisted | <1 hr | 100–150°C | Rapid synthesis | Equipment-dependent |

| Solid-Phase | 6–8 hrs | RT | High-throughput capability | Low overall yields (30–40%) |

Critical Process Parameters

Solvent Selection

Stoichiometric Ratios

Purification Techniques

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

- Recrystallization from ethanol/water (1:9)

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide exerts its effects involves its interaction with specific molecular targets. The benzoyl and chlorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their molecular properties, and substituent effects:

Key Observations :

- Morpholine vs. Sulfonamide : The morpholine group in the target compound increases polarity and solubility compared to sulfonamide analogs (e.g., logP ~2.8 vs. ~3.5) .

- Chloroacetamide Derivatives : The 2-chloroacetamide analog () exhibits higher lipophilicity (logP ~3.2), favoring membrane penetration but possibly increasing metabolic instability .

Crystallographic and Analytical Insights

- Crystal Packing : The chlorobenzenesulfonamide analog () forms intermolecular N–H···O hydrogen bonds and π-π interactions (dihedral angle: 10.6°), stabilizing its lattice. In contrast, the chloroacetamide derivative () exhibits distinct torsion angles due to steric effects from the chloroacetamide group .

- Chromatographic Behavior: LC-MS analysis of N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide () shows a retention time of 3.0 min, shorter than nordiazepam, indicating higher polarity. The target compound’s morpholine group may further reduce retention time in reversed-phase systems .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a morpholine ring, a benzoyl group, and a chlorophenyl moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

The compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Notably, it has been identified as an inhibitor of the CCR2 and CCR9 receptors, which are involved in inflammatory responses and immune system regulation . The benzoyl and chlorophenyl groups enhance binding affinity to these targets, facilitating inhibition of their functions.

Biological Activities

- Antiviral Activity : Research indicates that this compound demonstrates potential as an antiviral agent. It has been evaluated in the context of human adenovirus (HAdV) inhibition, showing promising selectivity indexes and low cytotoxicity .

- Central Nervous System (CNS) Effects : The compound has been synthesized for evaluation as a CNS agent. Molecular docking studies suggest that it effectively interacts with the GABAA receptor, which plays a crucial role in neurotransmission.

- Antimalarial Research : this compound serves as a reference material in studies focused on antimalarial agents, indicating its relevance in infectious disease research.

Study 1: Antiviral Efficacy

In a study assessing various analogues for HAdV inhibition, compounds similar to this compound were found to exhibit IC50 values in the sub-micromolar range, indicating strong antiviral activity with minimal cytotoxic effects .

Study 2: CNS Activity

Molecular docking studies conducted to evaluate the interaction of the compound with GABAA receptors revealed significant binding affinities, suggesting its potential as a therapeutic agent for neurological disorders.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.